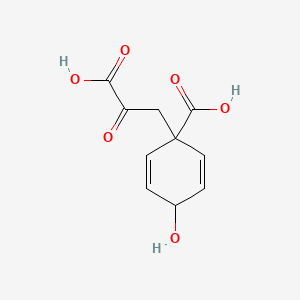

Prephenic acid

Description

Structure

3D Structure

Properties

CAS No. |

87664-40-2 |

|---|---|

Molecular Formula |

C10H10O6 |

Molecular Weight |

226.18 g/mol |

IUPAC Name |

1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid |

InChI |

InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16) |

InChI Key |

FPWMCUPFBRFMLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Prephenic Acid: A Technical Guide

An in-depth exploration of the pivotal discovery, isolation, and characterization of prephenic acid, a crucial intermediate in the biosynthesis of aromatic amino acids. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical context, detailed experimental protocols, and key physicochemical properties of this unstable yet vital molecule.

This compound is a key intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in bacteria, fungi, and plants.[1] Its discovery and isolation were significant milestones in understanding aromatic biosynthesis, yet its inherent instability posed a considerable challenge to early researchers. This technical guide delves into the core scientific contributions that led to the successful isolation and characterization of this compound, offering a practical resource for contemporary researchers in biochemistry and drug development.

Historical Context and Discovery

The existence of an intermediate compound between chorismic acid and phenylpyruvic acid in the biosynthesis of phenylalanine and tyrosine was first postulated based on the accumulation of a substance in certain mutant strains of Escherichia coli and Neurospora that were unable to synthesize these aromatic amino acids.[1][2] The breakthrough in isolating this elusive compound came in the mid-20th century.

In 1956, Robert L. Metzenberg and H. K. Mitchell reported the isolation of this compound from a mutant strain of Neurospora.[2] Their work provided the first direct evidence for the structure of this intermediate. Shortly after, research by O. L. Gamborg and F. J. Simpson in 1964 further refined the isolation procedure using an auxotrophic strain of Escherichia coli, yielding a more substantial quantity of this compound as its barium salt.[3] These seminal studies laid the groundwork for a deeper understanding of the shikimate pathway and the enzymatic reactions involved.

Physicochemical Properties and Stability

This compound is a 1,4-cyclohexadiene (B1204751) derivative with the chemical formula C₁₀H₁₀O₆.[1] A defining characteristic of this compound is its instability, particularly in acidic or basic solutions, where it readily undergoes aromatization to form phenylpyruvic acid or p-hydroxyphenyllactic acid, respectively.[1][4] This lability makes its isolation and handling particularly challenging. The most stable form for storage is as its barium or disodium (B8443419) salt.[1][4]

Quantitative Data Summary

| Property | Value | Source Organism/Method | Reference |

| Molecular Formula | C₁₀H₁₀O₆ | - | [1] |

| Molar Mass | 226.18 g/mol | - | [1] |

| Form of Isolation | Barium Salt | Escherichia coli mutant | [3] |

| Stability | Unstable in acid and base | General observation | [1][4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the isolation and characterization of this compound.

Isolation of Barium Prephenate from Neurospora (Metzenberg and Mitchell, 1956)

This protocol is based on the original method described by Metzenberg and Mitchell for the isolation of this compound from a mutant strain of Neurospora.[2]

1. Culture Growth and Harvesting:

-

A mutant strain of Neurospora requiring phenylalanine and tyrosine for growth is cultured in a suitable medium.

-

The mycelium is harvested by filtration.

2. Extraction of this compound:

-

The culture filtrate is acidified to pH 2.5 with sulfuric acid.

-

The acidified filtrate is extracted with ether.

-

The ether extract is then extracted with a sodium bicarbonate solution.

3. Purification and Precipitation:

-

The bicarbonate extract is acidified and re-extracted with ether.

-

The ether is evaporated, and the residue is dissolved in water.

-

The aqueous solution is treated with barium acetate (B1210297) to precipitate barium prephenate.

-

The precipitate is collected by centrifugation, washed with water and ethanol (B145695), and dried.

Preparation of Barium Prephenate from Escherichia coli (Gamborg and Simpson, 1964)

This method, which provides a higher yield, was developed by Gamborg and Simpson using an auxotrophic strain of E. coli.[3]

1. Fermentation and Harvesting:

-

An E. coli auxotroph blocked in the conversion of this compound is grown in a fermenter.

-

The bacterial cells are removed by centrifugation to obtain the culture filtrate.

2. Initial Purification:

-

The culture filtrate is concentrated under reduced pressure.

-

The concentrated filtrate is passed through a Dowex 1 resin column (formate form).

-

The column is washed with water, and this compound is eluted with formic acid.

3. Charcoal Adsorption and Elution:

-

The eluate from the Dowex 1 column is passed through a charcoal column.

-

The charcoal column is washed with water, and this compound is eluted with aqueous ethanol.

4. Precipitation of Barium Prephenate:

-

The ethanol is removed from the eluate by evaporation.

-

The resulting aqueous solution is neutralized with barium hydroxide.

-

Barium prephenate crystallizes upon cooling and is collected by filtration.

Chemical Synthesis of Disodium Prephenate (Danishefsky, 1979)

The total synthesis of this compound, accomplished by Samuel Danishefsky's group in 1979, provided a chemical route to this important molecule and confirmed its structure.[4][5] The following is a simplified overview of the key synthetic steps.

1. Diels-Alder Reaction:

-

The synthesis commences with a Diels-Alder reaction between a substituted diene and a dienophile to construct the cyclohexene (B86901) ring system.[5]

2. Functional Group Manipulations:

-

A series of reactions are then carried out to introduce the necessary functional groups, including the carboxylic acid and hydroxyl moieties.

3. Deprotection and Isolation:

-

Finally, protecting groups are removed to yield this compound, which is then converted to its more stable disodium salt for isolation.[4]

Visualizations

Shikimate Pathway

The following diagram illustrates the central role of this compound in the shikimate pathway, leading to the biosynthesis of phenylalanine and tyrosine.

Caption: The biosynthesis of phenylalanine and tyrosine from chorismate.

Experimental Workflow for this compound Isolation

This diagram outlines the general workflow for the isolation of this compound from microbial cultures, based on the historical methods.

Caption: Generalized workflow for the isolation of barium prephenate.

Conclusion

The discovery and isolation of this compound were pivotal achievements in biochemistry, unraveling a key step in the biosynthesis of aromatic amino acids. The innovative use of microbial mutants and the development of careful purification techniques by pioneers in the field overcame the significant challenge posed by the compound's inherent instability. The subsequent total synthesis of this compound provided ultimate confirmation of its structure and a powerful tool for further study. This technical guide provides a consolidated resource of the foundational knowledge and experimental protocols that continue to be relevant for researchers in metabolic engineering, drug discovery, and synthetic biology who seek to understand and manipulate this important biosynthetic pathway.

References

A Technical Chronicle of Prephenic Acid: From Discovery to Mechanistic Elucidation

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prephenic acid, a crucial branched-chain keto acid, holds a central position in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine via the shikimate pathway.[1] Its discovery and the subsequent elucidation of its biochemical role have been pivotal in understanding microbial and plant metabolism. This technical guide provides a comprehensive overview of the history of this compound research, detailing its discovery, the key enzymes involved in its formation and conversion, and the experimental methodologies that have been instrumental in this journey of scientific exploration. For drug development professionals, the enzymes of this pathway, absent in mammals, represent promising targets for the development of novel antimicrobial agents and herbicides.

The Discovery of a Key Intermediate

The existence of this compound was first inferred from studies of Escherichia coli mutants that were unable to synthesize phenylalanine and tyrosine. These mutants were found to accumulate a substance that could be chemically converted to phenylpyruvic acid. This unstable intermediate was isolated as its barium salt and named this compound.[1] Its structure was later confirmed to be (1s,4s)-1-carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid.

The Shikimate Pathway: A Hub of Aromatic Compound Biosynthesis

This compound is a key intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the synthesis of aromatic amino acids.[2] The pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate and culminates in the formation of chorismate.[2] Chorismate stands at a critical branch point, from which pathways diverge to synthesize tryptophan or, via prephenate, phenylalanine and tyrosine.[3][4]

The Enzymology of this compound Metabolism

The formation and utilization of this compound are catalyzed by a series of highly specific enzymes. The study of these enzymes has been a major focus of research, providing insights into enzyme catalysis, allosteric regulation, and protein evolution.

Chorismate Mutase: A Pericyclic Catalyst

The conversion of chorismate to prephenate is a rare example of a naturally occurring pericyclic reaction, specifically a[3][3]-sigmatropic Claisen rearrangement.[2][3] This reaction is catalyzed by the enzyme chorismate mutase (EC 5.4.99.5).[3] The enzyme significantly accelerates the reaction, with rate enhancements of over 106-fold compared to the uncatalyzed reaction in water.[5] The enzyme achieves this remarkable catalysis by stabilizing the chair-like transition state of the rearrangement.[2]

Prephenate Dehydratase and Prephenate Dehydrogenase: The Gateway to Phenylalanine and Tyrosine

Once formed, prephenate is directed towards either phenylalanine or tyrosine biosynthesis by the action of two distinct enzymes:

-

Prephenate dehydratase (EC 4.2.1.51): This enzyme catalyzes the decarboxylative dehydration of prephenate to yield phenylpyruvate, the immediate precursor of phenylalanine.[6] In many bacteria, this enzyme is bifunctional, also possessing chorismate mutase activity.[6]

-

Prephenate dehydrogenase (EC 1.3.1.12): This enzyme catalyzes the NAD+-dependent oxidative decarboxylation of prephenate to form 4-hydroxyphenylpyruvate, the precursor to tyrosine.[7]

Quantitative Data on this compound Pathway Enzymes

The kinetic and thermodynamic parameters of the enzymes involved in this compound metabolism have been extensively studied. The following tables summarize some of the key quantitative data from various organisms.

Table 1: Kinetic Parameters of Chorismate Mutase

| Organism | Km (mM) | kcat (s-1) | Reference(s) |

| Mycobacterium tuberculosis | 0.5 ± 0.05 | 60 | [8] |

| Escherichia coli | - | - | [5] |

| Bacillus subtilis | - | - | [9] |

Table 2: Kinetic Parameters of Prephenate Dehydrogenase

| Organism | Substrate | Km | kcat | Reference(s) |

| Aquifex aeolicus | Prephenate | - | - | [10] |

| Escherichia coli | Prephenate | - | - | [11][12] |

| Aerobacter aerogenes | Prephenate | - | - | [1] |

Table 3: Thermodynamic Data for the Chorismate to Prephenate Conversion

| Parameter | Value | Reference(s) |

| Standard Molar Enthalpy Change (ΔH°m) | -(55.4 ± 2.3) kJ·mol-1 | [3] |

| Standard Molar Gibbs Free Energy Change (ΔG°m) | ≈ -56 kJ·mol-1 | [3] |

| Equilibrium Constant (K) | ≈ 7 x 109 | [3] |

| Activation Free Energy (ΔG‡) in water | 24.5 kcal·mol-1 | [13] |

| Activation Enthalpy (ΔH‡) in water | 20.9 kcal·mol-1 | [14] |

| Activation Entropy (TΔS‡) in water | -3.4 kcal·mol-1 (at 298 K) | [14] |

Key Experimental Protocols in this compound Research

The study of this compound and its associated enzymes has relied on a variety of biochemical and biophysical techniques. Below are detailed methodologies for some of the key experiments.

Isolation and Purification of this compound

Due to its instability, the isolation of this compound requires careful handling. A common method involves the use of mutant strains of bacteria that accumulate prephenate, followed by purification using high-performance liquid chromatography (HPLC).

Protocol:

-

Culturing of Mutant Strain: A bacterial mutant strain deficient in prephenate dehydratase and prephenate dehydrogenase is cultured in a minimal medium.

-

Harvesting and Extraction: The cells are harvested by centrifugation, and the culture supernatant, containing the accumulated prephenate, is collected.

-

Anion Exchange Chromatography: The supernatant is passed through an anion exchange column (e.g., Dowex 1x8). The column is washed, and prephenate is eluted using a salt gradient (e.g., NaCl).[15]

-

HPLC Purification: The fractions containing prephenate are pooled and further purified by reversed-phase HPLC on a C18 column.[16] The mobile phase typically consists of an aqueous buffer with an organic modifier.

-

Detection and Quantification: Prephenate can be detected by its absorbance in the UV range. Its concentration can be determined by converting it to phenylpyruvate in an acidic solution and measuring the absorbance at 320 nm.[17]

Enzyme Assays

The activities of the enzymes involved in this compound metabolism are typically measured using spectrophotometric assays.

Chorismate Mutase Assay:

This assay monitors the decrease in absorbance at 274 nm as chorismate is converted to prephenate.[18]

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), a known concentration of chorismate (e.g., 50 µM), and the enzyme sample.[18]

-

Spectrophotometric Monitoring: The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 274 nm is monitored over time at a constant temperature (e.g., 30°C).[18][19]

-

Calculation of Activity: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of chorismate.

Prephenate Dehydrogenase Assay:

This assay measures the production of NADH by monitoring the increase in absorbance at 340 nm.

-

Reaction Mixture: The reaction mixture contains a buffer (e.g., Tris-HCl), prephenate, NAD+, and the enzyme.

-

Spectrophotometric Monitoring: The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 340 nm due to the formation of NADH is recorded.

-

Calculation of Activity: The enzyme activity is calculated using the molar extinction coefficient of NADH.

Structural Biology: X-ray Crystallography of Chorismate Mutase

Determining the three-dimensional structure of chorismate mutase has been crucial for understanding its catalytic mechanism.

Protocol:

-

Protein Expression and Purification: The chorismate mutase gene is overexpressed in a suitable host (e.g., E. coli), and the protein is purified to homogeneity using a combination of chromatography techniques.[20][21]

-

Crystallization: The purified protein is crystallized using vapor diffusion methods. This involves mixing the protein solution with a precipitant solution and allowing the mixture to equilibrate against a reservoir of the precipitant.[20][22] For example, crystals of Mycobacterium tuberculosis chorismate mutase were obtained using polyethylene (B3416737) glycol as the precipitant.[20]

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic model of the protein is built and refined.[23]

Conclusion

The study of this compound has provided fundamental insights into the biosynthesis of aromatic amino acids and has served as a model system for understanding enzyme catalysis, particularly for pericyclic reactions. The detailed knowledge of the enzymes in this pathway, including their kinetics, structure, and regulation, has paved the way for the development of targeted inhibitors with applications in medicine and agriculture. Future research in this area will likely focus on the engineering of these enzymes for biocatalytic applications and the discovery of novel inhibitors to combat infectious diseases and agricultural pests. The rich history of this compound research is a testament to the power of interdisciplinary approaches, combining genetics, biochemistry, and structural biology to unravel the complexities of the microbial and plant worlds.

References

- 1. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. johnmsanderson.com [johnmsanderson.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Kinetic studies on chorismate mutase-prephenate dehydrogenase from Escherichia coli: models for the feedback inhibition of prephenate dehydrogenase by L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prephenate Dehydratase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 7. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 8. rcsb.org [rcsb.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chorismate mutase-prephenate dehydrogenase from Escherichia coli. Kinetic mechanism of the prephenate dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chorismate mutase-prephenate dehydrogenase from Escherichia coli. 1. Kinetic characterization of the dehydrogenase reaction by use of alternative substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accurate Computation of Thermodynamic Activation Parameters in the Chorismate Mutase Reaction from Empirical Valence Bond Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Purification of chorismate, prephenate, and arogenate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. pnas.org [pnas.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. journals.iucr.org [journals.iucr.org]

- 21. benchchem.com [benchchem.com]

- 22. Preliminary X-ray crystallographic analysis of the secreted chorismate mutase from Mycobacterium tuberculosis: a tricky crystallization problem solved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Crystal structures of the monofunctional chorismate mutase from Bacillus subtilis and its complex with a transition state analog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prephenic Acid Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Abstract

The prephenic acid biosynthesis pathway is a critical metabolic route in plants, positioned at the nexus of primary and secondary metabolism. It is a branch of the broader shikimate pathway and is responsible for the production of the aromatic amino acids L-phenylalanine and L-tyrosine. These amino acids are not only essential building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites vital for plant growth, development, and defense, including lignins, flavonoids, and alkaloids. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway in plants, with a focus on its enzymatic steps, regulatory mechanisms, and the experimental protocols used for its investigation. Quantitative data on enzyme kinetics are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this fundamental biochemical process.

Introduction to the Shikimate and this compound Pathways

The journey to this compound begins with the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate.[1][2] This pathway is found in bacteria, archaea, fungi, and plants, but is notably absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[1][3]

Chorismate is a crucial branch-point metabolite. It can be directed towards the synthesis of tryptophan via the action of anthranilate synthase, or it can enter the this compound pathway, which leads to the production of phenylalanine and tyrosine.[4][5]

The Core this compound Pathway: Enzymatic Conversions

The biosynthesis of phenylalanine and tyrosine from chorismate via prephenate occurs through two primary routes in plants: the arogenate pathway and the phenylpyruvate pathway. The arogenate pathway is considered the major route in most plants.[5]

Conversion of Chorismate to Prephenate

The first committed step in the biosynthesis of both phenylalanine and tyrosine is the conversion of chorismate to prephenate.[5] This reaction is a Claisen rearrangement catalyzed by the enzyme chorismate mutase (CM) .[3]

-

Enzyme: Chorismate Mutase (CM; EC 5.4.99.5)

-

Reaction: Chorismate → Prephenate

Plant genomes typically encode multiple isoforms of chorismate mutase, which can be localized in different cellular compartments and exhibit distinct regulatory properties.[6]

The Arogenate Pathway

In the predominant arogenate pathway, prephenate is first converted to arogenate, which then serves as the precursor for both phenylalanine and tyrosine.

-

Prephenate to Arogenate: Prephenate is transaminated to form arogenate.

-

Enzyme: Prephenate Aminotransferase (PAT)

-

Reaction: Prephenate + Glutamate → Arogenate + α-ketoglutarate

-

-

Arogenate to Phenylalanine: Arogenate undergoes decarboxylation and dehydration to yield phenylalanine.

-

Enzyme: Arogenate Dehydratase (ADT)

-

Reaction: Arogenate → Phenylalanine + H₂O + CO₂

-

-

Arogenate to Tyrosine: Arogenate is oxidatively decarboxylated to produce tyrosine.

-

Enzyme: Arogenate Dehydrogenase (ADH)

-

Reaction: Arogenate + NAD(P)⁺ → Tyrosine + NAD(P)H + CO₂

-

The Phenylpyruvate Pathway

While less common, plants can also utilize the phenylpyruvate pathway for phenylalanine and tyrosine biosynthesis.

-

Prephenate to Phenylpyruvate: Prephenate is converted to phenylpyruvate through the action of prephenate dehydratase.

-

Prephenate to 4-Hydroxyphenylpyruvate: Prephenate is converted to 4-hydroxyphenylpyruvate.

-

Enzyme: Prephenate Dehydrogenase (PDH)

-

Reaction: Prephenate + NAD(P)⁺ → 4-Hydroxyphenylpyruvate + NAD(P)H + CO₂

-

The resulting keto acids are then transaminated to form phenylalanine and tyrosine, respectively.

Regulation of the this compound Pathway

The flux through the this compound pathway is tightly regulated to meet the metabolic demands of the plant for both primary and secondary metabolism. This regulation occurs at both the transcriptional and post-transcriptional levels, with allosteric feedback inhibition being a key mechanism.

-

Chorismate Mutase (CM): Plant CMs are often subject to feedback regulation by the aromatic amino acids. Typically, phenylalanine and tyrosine act as inhibitors, while tryptophan can act as an activator.[6][8] This allows the plant to balance the carbon flow between the different branches of aromatic amino acid biosynthesis.

-

Arogenate Dehydratase (ADT): This enzyme is a critical regulatory point and is often strongly inhibited by its product, phenylalanine.[9][10] The evolution of ADT isoforms with relaxed feedback inhibition is thought to have been a key step in enabling the massive production of phenylalanine-derived compounds like lignin (B12514952) in vascular plants.[9]

-

Prephenate Dehydrogenase (PDH): In some species, PDH activity is inhibited by tyrosine.[11]

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes in the this compound pathway can vary between plant species and different isoforms within the same plant. The following tables summarize some of the reported kinetic and regulatory data for key enzymes.

Table 1: Kinetic Parameters of Plant Chorismate Mutases

| Plant Species | Enzyme Isoform | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Solanum tuberosum | CM | Chorismate | 185 (no Trp) | - | [12] |

| Solanum tuberosum | CM | Chorismate | 45 (+ Trp) | - | [12] |

| Bacillus subtilis | BsCM | Chorismate | - | - | [13] |

Table 2: Kinetic and Regulatory Parameters of Plant Arogenate Dehydratases

| Plant Species | Enzyme Isoform | Substrate | K_m_ (mM) | Inhibitor | K_i_ (µM) | Activator | K_a_ (µM) | Reference |

| Sorghum bicolor | ADT | Arogenate | 0.32 | Phenylalanine | 24 | Tyrosine | 2.5 | [14] |

Table 3: Kinetic Parameters of Plant Prephenate Dehydrogenases

| Plant Species | Enzyme Isoform | Substrate | K_m_ (mM) | Reference |

| Glycine max | PDH1 | Prephenate | - | [15] |

| Bacillus subtilis | PDH | Prephenate | 2 | [11] |

Note: Data for k_cat_ are often not reported in the cited abstracts. A dash (-) indicates that the value was not available in the provided search results.

Experimental Protocols

The study of the this compound pathway involves a variety of biochemical and analytical techniques. Below are outlines of common experimental protocols.

Enzyme Assays

Protocol 1: Spectrophotometric Assay for Chorismate Mutase Activity

This assay measures the conversion of chorismate to prephenate. The reaction is terminated, and prephenate is non-enzymatically converted to phenylpyruvate, which can be quantified spectrophotometrically.[16]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5), a known concentration of chorismate (e.g., 1 mM), and the enzyme extract.[16]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).[16]

-

Reaction Termination and Conversion: Stop the enzymatic reaction by adding 1 N HCl. This also initiates the acid-catalyzed conversion of prephenate to phenylpyruvate. Incubate for a further 15 minutes at 37°C.[16]

-

Chromophore Development: Add 2.5 N NaOH to the mixture.[16]

-

Measurement: Measure the absorbance at 320 nm to determine the concentration of phenylpyruvate formed.[16]

-

Control: A blank reaction without the enzyme extract should be included to account for the spontaneous conversion of chorismate to prephenate.[16]

A direct spectrophotometric assay can also be performed by monitoring the decrease in chorismate absorbance at 274 nm.[17]

Protocol 2: Assay for Arogenate Dehydratase Activity

A continuous spectrophotometric assay can be employed by coupling the arogenate dehydratase reaction with an aromatic aminotransferase.[18]

-

Coupling Enzyme: Use a partially purified aromatic aminotransferase.

-

Reaction Mixture: The assay mixture contains buffer, L-arogenate, 2-ketoglutarate, and the coupling aminotransferase.

-

Initiation: The reaction is started by the addition of the arogenate dehydratase-containing sample.

-

Measurement: The formation of phenylpyruvate is measured at 320 nm at a basic pH.[18]

Enzyme Purification

A general workflow for the purification of chorismate-utilizing enzymes is outlined below.

Workflow for Enzyme Purification

-

Crude Extract Preparation: Homogenize plant tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to remove cell debris and collect the supernatant.[1]

-

Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate proteins from the crude extract using ammonium sulfate.

-

Ion-Exchange Chromatography (IEX): Separate proteins based on their net charge. Load the dialyzed protein fraction onto an IEX column and elute with a salt gradient.[1]

-

Affinity Chromatography (AC): For enzymes with specific binding properties (e.g., His-tagged recombinant proteins), use affinity chromatography for high-purity separation.[1]

-

Size-Exclusion Chromatography (SEC): As a final polishing step, separate proteins based on their molecular size.[1]

At each step, fractions should be assayed for enzyme activity to track the purification process.

Metabolite Analysis

Protocol 3: HPLC Analysis of Phenylalanine and Tyrosine

High-performance liquid chromatography (HPLC) is a common method for the quantification of aromatic amino acids.

-

Sample Preparation: Extract metabolites from plant tissue using a suitable solvent (e.g., perchloric acid).[19] Centrifuge to pellet proteins and other macromolecules.

-

Chromatographic Separation: Inject the supernatant onto a reversed-phase C18 column.[20] An isocratic mobile phase (e.g., a phosphate buffer with a low percentage of organic solvent) is often used.[19][20]

-

Detection: Phenylalanine and tyrosine can be detected by their intrinsic fluorescence (excitation ~210-215 nm, emission ~283-302 nm) or by UV absorbance.[19][20] Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can also be used for fluorescence detection.[21]

-

Quantification: Determine the concentration of each amino acid by comparing the peak areas to those of known standards.

Visualizing the Pathway and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core this compound biosynthesis pathway, its regulation, and a typical experimental workflow.

Conclusion

The this compound biosynthesis pathway is a cornerstone of plant metabolism, providing the essential aromatic amino acids and feeding into a vast network of secondary metabolic pathways. Understanding the enzymes, their regulation, and the overall flux through this pathway is crucial for applications ranging from agricultural biotechnology, such as the development of herbicide-resistant crops, to metabolic engineering for the enhanced production of valuable natural products. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to investigate and manipulate this vital biochemical route. Future research will likely focus on further elucidating the complex regulatory networks that integrate the this compound pathway with other metabolic processes in response to developmental and environmental cues.

References

- 1. benchchem.com [benchchem.com]

- 2. Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chorismate mutase - Department of Chemistry [mn.uio.no]

- 4. researchgate.net [researchgate.net]

- 5. bioone.org [bioone.org]

- 6. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prephenate dehydratase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Overexpression of arogenate dehydratase reveals an upstream point of metabolic control in phenylalanine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purification and characterization of an inducible aromatic amino acid-sensitive form of chorismate mutase from Solanum tuberosum L. tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bacillus subtilis chorismate mutase is partially diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic and regulatory properties of arogenate dehydratase in seedlings of Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reaction Mechanism of Prephenate Dehydrogenase from the Alternative Tyrosine Biosynthesis Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Two Chorismate Mutases from both Mycobacterium tuberculosis and Mycobacterium smegmatis: Biochemical Analysis and Limited Regulation of Promoter Activity by Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. A simple spectrophotometric assay for arogenate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to Prephenic Acid Biosynthesis in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of prephenic acid in Escherichia coli, a critical intermediate in the shikimate pathway leading to the synthesis of the aromatic amino acids phenylalanine and tyrosine. This document details the enzymatic reactions, regulatory mechanisms, quantitative data, and experimental protocols relevant to this pathway, making it an essential resource for researchers in microbiology, biochemistry, and drug development.

Introduction to this compound Biosynthesis

This compound is a central metabolite in the shikimate pathway, which is responsible for the de novo synthesis of aromatic compounds. In Escherichia coli, the biosynthesis of this compound marks a crucial branch point in the pathway, leading to the production of L-phenylalanine and L-tyrosine. The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through several enzymatic steps to produce chorismic acid, the common precursor for all three aromatic amino acids. This compound is then synthesized from chorismic acid and is subsequently converted to phenylpyruvate or 4-hydroxyphenylpyruvate, the immediate precursors of phenylalanine and tyrosine, respectively. The enzymes responsible for this compound biosynthesis are key targets for the development of herbicides and antimicrobial agents, as this pathway is absent in animals.

The Core Enzymatic Steps

The conversion of chorismic acid to this compound and its subsequent utilization are catalyzed by a set of bifunctional enzymes in E. coli, encoded by the pheA and tyrA genes.

Chorismate Mutase: A Pericyclic Reaction

The first committed step in the biosynthesis of phenylalanine and tyrosine is the conversion of chorismate to prephenate, a reaction catalyzed by the enzyme chorismate mutase (EC 5.4.99.5).[1][2] This enzyme facilitates a formal Claisen rearrangement, a concerted pericyclic reaction that proceeds through a chair-like transition state.[1][3] The enzymatic catalysis accelerates the reaction rate by over 106-fold compared to the uncatalyzed reaction in water.[4][5]

In E. coli, there are two main isoforms of chorismate mutase, which are domains of larger bifunctional proteins:

-

Chorismate Mutase / Prephenate Dehydratase (encoded by pheA) : This enzyme, also known as the P-protein, channels chorismate towards phenylalanine biosynthesis.[6][7][8][9]

-

Chorismate Mutase / Prephenate Dehydrogenase (encoded by tyrA) : This enzyme, also known as the T-protein, directs chorismate towards tyrosine biosynthesis.

The active site of E. coli chorismate mutase contains several key residues that stabilize the transition state through electrostatic and hydrogen-bonding interactions.[1][10][11] These include Arg11 and Arg28, which interact with the carboxylate groups of chorismate, and Glu52, which is thought to play an orientational role.[11] While there is limited sequence homology, the active site residues are similar to those found in yeast chorismate mutase.[1]

Prephenate Dehydratase and Prephenate Dehydrogenase: The Diverging Paths

Following its synthesis, this compound is channeled into either the phenylalanine or tyrosine biosynthetic pathways by the action of two different enzymes:

-

Prephenate Dehydratase (PDT) (EC 4.2.1.51) : This enzymatic activity, located on the bifunctional PheA protein, catalyzes the decarboxylation and dehydration of prephenate to yield phenylpyruvate.[8][9] Site-directed mutagenesis studies have identified several residues as crucial for catalysis, including T278, N160, Q215, and S208.[12] The catalytic mechanism is proposed to involve acid-base catalysis, though acidic residues in the domain do not appear to be directly involved in the catalytic step.[12]

-

Prephenate Dehydrogenase (PDH) (EC 1.3.1.12) : This activity, found on the bifunctional TyrA protein, catalyzes the NAD+-dependent oxidative decarboxylation of prephenate to form 4-hydroxyphenylpyruvate.

Regulatory Mechanisms

The biosynthesis of this compound and the subsequent pathways for phenylalanine and tyrosine synthesis are tightly regulated to meet the metabolic needs of the cell and conserve energy. The primary regulatory mechanisms are feedback inhibition and transcriptional control.

Feedback Inhibition

Both the PheA and TyrA proteins are subject to allosteric feedback inhibition by their respective end products:

-

PheA : The chorismate mutase and prephenate dehydratase activities of the PheA protein are inhibited by L-phenylalanine.[9] The regulatory domain for phenylalanine binding resides in the C-terminal region of the protein (residues 286-386).[6][7]

-

TyrA : The prephenate dehydrogenase activity of the TyrA protein is feedback inhibited by L-tyrosine.[13][14][15] Interestingly, the chorismate mutase activity of TyrA is largely unaffected by tyrosine.[16] Mutagenesis studies have identified residues Tyr263 and a region between residues 354 to 357 as being involved in tyrosine binding and feedback inhibition.[13][14][15]

Transcriptional Regulation by the TyrR Regulon

The expression of the genes involved in aromatic amino acid biosynthesis and transport is controlled by the TyrR transcriptional regulator.[17][18] The TyrR protein can act as both a repressor and an activator, depending on the specific operator site and the presence of its co-effectors: ATP and the aromatic amino acids.[17] The TyrR regulon includes the pheA and tyrA genes, as well as genes for the transport of aromatic amino acids.[2][18] This complex regulatory network allows E. coli to finely tune the synthesis of aromatic amino acids in response to their environmental availability.

Quantitative Data

The following tables summarize the key quantitative data for the enzymes involved in this compound biosynthesis in E. coli.

Table 1: Kinetic Parameters of Chorismate Mutase Activity

| Enzyme | Substrate | Km (μM) | kcat (s-1) | pH | Temperature (°C) | Reference |

| PheA | Chorismate | 45 | - | 7.8 | 37 | [9] |

| PheA | Chorismate | 296 | 72 | 7.5 | - | [9] |

| PheA | Chorismate | 147 | 31 | 4.9 | - | [9] |

| TyrA | Chorismate | - | - | - | - | |

| *MtCM | Chorismate | 500 | 60 | 7.5 | 37 | [19] |

Table 2: Kinetic Parameters of Prephenate Dehydratase Activity

| Enzyme | Substrate | Km (mM) | kcat (s-1) | pH | Temperature (°C) | Reference |

| PheA | Prephenate | 1 | - | 7.8 | 37 | [9] |

Table 3: Optimal Conditions and Inhibitors

| Enzyme Activity | Optimal pH | Inhibitor | Reference |

| PheA (Chorismate Mutase) | 7.3 | L-phenylalanine | [9] |

| PheA (Prephenate Dehydratase) | - | L-phenylalanine | [9] |

| TyrA (Prephenate Dehydrogenase) | - | L-tyrosine | [13][14][15] |

Experimental Protocols

Enzyme Assay for Chorismate Mutase

This protocol is based on the spectrophotometric measurement of the disappearance of chorismate.

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Bovine serum albumin (BSA) (0.1 mg/mL)

-

Chorismic acid solution (stock concentration of 10 mM in 50 mM Tris-HCl, pH 8.0)

-

Purified enzyme solution or cell-free extract

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and 0.1 mg/mL BSA.

-

Add chorismic acid to the reaction mixture to a final concentration ranging from 20 µM to 2000 µM.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of the enzyme solution.

-

Monitor the decrease in absorbance at 310 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

-

Calculate the initial velocity from the linear portion of the absorbance versus time plot.

-

Determine the kinetic parameters by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Enzyme Assay for Prephenate Dehydratase

This assay is based on the method described by Cotton and Gibson, which measures the formation of phenylpyruvate.

Materials:

-

Sodium phosphate buffer (0.1 M, pH 7.0)

-

Barium prephenate solution

-

2-Mercaptoethanol

-

HCl (4.5 M)

-

NaOH (12 M)

-

Purified enzyme solution or cell-free extract

Procedure:

-

Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 7.0), a suitable concentration of barium prephenate, and 20 mM 2-mercaptoethanol.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme solution.

-

After a defined incubation time (e.g., 5 minutes), terminate the reaction by adding 0.1 mL of 4.5 M HCl.

-

Incubate for an additional 10 minutes at 37°C to ensure complete conversion of any remaining prephenate to phenylpyruvate.

-

Add 0.1 mL of 12 M NaOH to develop the chromophore.

-

Measure the absorbance at 320 nm. Phenylpyruvate has a molar extinction coefficient of 17,500 M-1cm-1 under these conditions.

-

Calculate the enzyme activity based on the amount of phenylpyruvate formed.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for the purification and quantification of this compound.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Whatman M9 ODS-3 preparative column, 0.94 x 50 cm)

Mobile Phase:

-

Acetonitrile: 0.1% H3PO4 (20:80, v/v)

Procedure:

-

Prepare samples and standards in a suitable buffer.

-

Inject the sample onto the C18 column.

-

Elute isocratically with the mobile phase at a flow rate of 4 mL/min.

-

Monitor the absorbance at 274 nm.

-

Identify and quantify the prephenate peak by comparing its retention time and peak area to that of a known standard.

Visualizations

Metabolic Pathway of this compound Biosynthesis

Caption: Metabolic pathway from chorismate to phenylalanine and tyrosine.

TyrR Regulatory Network

Caption: Transcriptional regulation of aromatic amino acid biosynthesis by TyrR.

References

- 1. Chorismate mutase - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Novel exported fusion enzymes with chorismate mutase and cyclohexadienyl dehydratase activity: Shikimate pathway enzymes teamed up in no man's land - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. Prephenate decarboxylases: a new prephenate-utilizing enzyme family that performs non-aromatizing decarboxylation en route to diverse secondary metablolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resource.aminer.org [resource.aminer.org]

- 7. Chorismate mutase-prephenate dehydratase from Escherichia coli. Study of catalytic and regulatory domains using genetically engineered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. Exploring the active site of chorismate mutase by combinatorial mutagenesis and selection: the importance of electrostatic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Probing the catalytic mechanism of prephenate dehydratase by site-directed mutagenesis of the Escherichia coli P-protein dehydratase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Feedback Inhibition of Chorismate Mutase/Prephenate Dehydrogenase (TyrA) of Escherichia coli: Generation and Characterization of Tyrosine-Insensitive Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis of the Aromatic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

The Central Role of Prephenic Acid in Aromatic Amino Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prephenic acid, a key intermediate in the shikimate pathway, stands at a critical metabolic crossroads in bacteria, archaea, fungi, and plants. Its strategic position as the branch point for the synthesis of the essential aromatic amino acids, L-phenylalanine and L-tyrosine, makes it a focal point for research in metabolic engineering and a potential target for the development of novel antimicrobial agents and herbicides. This technical guide provides an in-depth exploration of the role of this compound, the enzymes that metabolize it, and the experimental protocols used to study these processes.

The Shikimate Pathway and the Genesis of this compound

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate.[1][2] Chorismate is the last common precursor for the three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.[2][3] The formation of this compound from chorismate, catalyzed by the enzyme chorismate mutase, is a pivotal step that commits the carbon flow towards the synthesis of phenylalanine and tyrosine.[1][4] This transformation is a rare example of a pericyclic reaction in primary metabolism, specifically a Claisen rearrangement.[1][5]

The Bifurcation of the Pathway: Phenylalanine and Tyrosine Synthesis

Following its synthesis, this compound is directed down one of two branches of the aromatic amino acid pathway, each catalyzed by a specific enzyme.

The Phenylalanine Branch: Prephenate Dehydratase

Prephenate dehydratase (PDT) catalyzes the dehydration and decarboxylation of this compound to form phenylpyruvate.[4] This reaction is a key step in the biosynthesis of L-phenylalanine. Phenylpyruvate is subsequently transaminated to yield L-phenylalanine.

The Tyrosine Branch: Prephenate Dehydrogenase

Prephenate dehydrogenase (PDH) catalyzes the NAD(P)+-dependent oxidative decarboxylation of this compound to produce 4-hydroxyphenylpyruvate.[4] This intermediate is then transaminated to form L-tyrosine.

Regulation of this compound Metabolism

The flux of metabolites through the phenylalanine and tyrosine branches is tightly regulated to meet the cell's metabolic demands. The primary mechanism of regulation is feedback inhibition, where the end products of the pathway, L-phenylalanine and L-tyrosine, allosterically inhibit the enzymes at the branch point.

In some organisms, these amino acids can also exhibit cross-inhibition or synergistic effects on the enzymes. For instance, in Corynebacterium glutamicum, L-phenylalanine and L-tryptophan strongly inhibit prephenate dehydratase, while L-tyrosine stimulates its activity.[7][8] This intricate regulatory network ensures a balanced synthesis of these crucial amino acids.

Quantitative Data on Key Enzymes

The kinetic properties of prephenate dehydratase and prephenate dehydrogenase have been characterized in various organisms. The following tables summarize key quantitative data for these enzymes.

| Organism | Enzyme | Substrate | Km (mM) | Activators | Inhibitors | Ki (µM) | pH Optimum | Temp. Optimum (°C) |

| Alcaligenes eutrophus H16 | Prephenate Dehydratase | Prephenate | 0.67 | Tyrosine (up to 10-fold) | Phenylalanine (competitive), Tryptophan (competitive) | Phe: 2.6, Trp: 23 | 5.7 | 48 |

| Corynebacterium glutamicum | Prephenate Dehydratase | Prephenate | 0.1 | Tyrosine (6-fold), Methionine, Leucine, Isoleucine, Histidine | Phenylalanine, Tryptophan | - | - | - |

| Alcaligenes eutrophus H16 | Prephenate Dehydrogenase | Prephenate | 0.045 | - | Tyrosine (competitive with prephenate), p-hydroxyphenylpyruvate (product inhibition) | Tyr: 60, p-HPP: 130 | 7.0 - 7.6 | 38 |

| Alcaligenes eutrophus H16 | Prephenate Dehydrogenase | NAD | 0.14 | - | Tyrosine (non-competitive with NAD) | - | 7.0 - 7.6 | 38 |

Table 1: Kinetic Parameters of Prephenate Dehydratase and Prephenate Dehydrogenase.

Experimental Protocols

The study of this compound metabolism relies on robust enzymatic assays. The following are detailed methodologies for the spectrophotometric analysis of prephenate dehydratase and prephenate dehydrogenase activity.

Spectrophotometric Assay for Prephenate Dehydratase Activity

This assay measures the formation of phenylpyruvate from prephenate. The enol form of phenylpyruvate has a characteristic absorbance at 320 nm in an alkaline solution.

Materials:

-

Potassium phosphate (B84403) buffer (0.1 M, pH 8.0)

-

This compound solution (typically 1-10 mM in water, prepared fresh)

-

Purified prephenate dehydratase

-

NaOH (1 M)

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 8.0) and the desired concentration of this compound in a total volume of 1.0 mL.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of purified prephenate dehydratase.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 0.5 mL of 1 M NaOH. The addition of NaOH also converts phenylpyruvate to its enol form.

-

Measure the absorbance of the solution at 320 nm.

-

A blank reaction containing all components except the enzyme should be run in parallel to correct for any non-enzymatic degradation of prephenate.

-

Calculate the concentration of phenylpyruvate formed using its molar extinction coefficient (ε ≈ 17,500 M⁻¹cm⁻¹ at 320 nm in alkaline conditions).

Spectrophotometric Assay for Prephenate Dehydrogenase Activity

This assay continuously monitors the production of NADH or NADPH by measuring the increase in absorbance at 340 nm.

Materials:

-

Tris-HCl buffer (0.1 M, pH 8.0)

-

This compound solution (typically 0.1-1 mM in water, prepared fresh)

-

NAD⁺ or NADP⁺ solution (typically 1-2 mM in water)

-

Purified prephenate dehydrogenase

-

Spectrophotometer with a temperature-controlled cuvette holder and quartz cuvettes

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 0.1 M Tris-HCl buffer (pH 8.0), the desired concentration of this compound, and NAD⁺ or NADP⁺. The total volume is typically 1.0 mL.

-

Place the cuvette in the spectrophotometer and equilibrate to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of purified prephenate dehydrogenase and mix thoroughly.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

The initial linear rate of the reaction (ΔA₃₄₀/min) should be determined.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH or NADPH (ε = 6220 M⁻¹cm⁻¹ at 340 nm).[4][6]

Visualizing the Core Concepts

To further elucidate the central role of this compound, the following diagrams illustrate the key pathways and a representative experimental workflow.

Caption: The central role of this compound in the biosynthesis of phenylalanine and tyrosine.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. benchchem.com [benchchem.com]

- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Regulation of Chorismate mutase-prephenate dehydratase and prephenate dehydrogenase from alcaligenes eutrophus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the molar absorptivity of NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

A Technical Guide to the Shikimate Pathway and Prephenic Acid Formation

Executive Summary: The shikimate pathway is a crucial seven-step metabolic route in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] Its absence in mammals makes it a prime target for the development of herbicides and antimicrobial agents.[3][4][5] This guide provides an in-depth exploration of the pathway's core enzymatic reactions, with a specific focus on the pivotal conversion of chorismate to prephenic acid. This reaction is catalyzed by the enzyme chorismate mutase, which represents a key branch point directing metabolic flux toward phenylalanine and tyrosine.[6][7] We will detail the catalytic mechanism, present quantitative kinetic data, outline experimental protocols for enzyme analysis, and discuss the pathway's significance as a therapeutic target.

Introduction to the Shikimate Pathway

The shikimate pathway bridges carbohydrate metabolism with the synthesis of essential aromatic compounds.[1] It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway.[4][8] Through seven enzymatic steps, this pathway yields chorismate, the last common precursor for the three aromatic amino acids and numerous other secondary metabolites.[1][4][9] In plants, it is estimated that 20% of all fixed carbon flows through this pathway, highlighting its metabolic significance.[9] Because this pathway is essential in many pathogens but absent in humans, the enzymes involved are attractive targets for the rational design of new drugs.[3][4][10]

The Core Pathway: From PEP and E4P to Chorismate

The conversion of PEP and E4P to chorismate is a highly conserved sequence of seven reactions catalyzed by six enzymes (steps 3 and 4 are often catalyzed by a bifunctional enzyme).[8] The central metabolite, shikimate, gives the pathway its name. The final enzyme, chorismate synthase, catalyzes the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate.[11]

The diagram below outlines the sequential conversion of substrates through the core pathway.

The Branch Point: Chorismate Mutase and the Formation of this compound

Chorismate is a critical branch point metabolite.[4] It can be channeled towards tryptophan synthesis or, through the action of chorismate mutase (EC 5.4.99.5), converted to prephenate.[6] Prephenate is the dedicated precursor for phenylalanine and tyrosine biosynthesis.[7] The enzyme chorismate mutase is therefore vital for regulating the metabolic flux between these aromatic amino acid branches.[6]

The Catalytic Mechanism: A Pericyclic Rearrangement

Chorismate mutase catalyzes the formal Claisen rearrangement of chorismate to prephenate, a reaction that is the only known example of a naturally occurring enzyme-catalyzed pericyclic reaction.[6][12] This intramolecular rearrangement proceeds through a concerted, but asynchronous, chair-like transition state.[12][13] The enzyme provides a catalytic rate enhancement of over 106-fold compared to the uncatalyzed reaction in water.[12][14] This remarkable acceleration is achieved by binding and stabilizing the high-energy, pseudodiaxial conformation of chorismate required for the reaction.[15] Key active site residues, such as a positively charged arginine or lysine, provide electrostatic stabilization to the polarized transition state, particularly by interacting with the ether oxygen of the breaking C-O bond.[12][15][16]

The diagram below illustrates this enzymatic transformation.

Structural Biology of Chorismate Mutase

Chorismate mutases are structurally diverse. The majority, particularly in bacteria like Escherichia coli, belong to the AroQ family and are characterized as intertwined homodimers of 3-helical subunits.[6] In contrast, the AroH family, found in organisms like Bacillus subtilis, features a trimeric structure based on an α/β barrel topology.[6][12] Some chorismate mutases are monofunctional enzymes, while others are bifunctional, containing fused domains for other enzymatic activities, such as prephenate dehydrogenase.[6][17] For example, in Mycobacterium tuberculosis, the chorismate mutase has intrinsically low activity and is boosted over 100-fold upon forming a complex with DAHP synthase, another shikimate pathway enzyme.[7]

Quantitative Analysis of Enzyme Kinetics

The catalytic efficiency of chorismate mutase varies across different organisms and enzyme families. Kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat) provide a quantitative measure of this performance. A summary of these parameters from several organisms is presented below.

| Organism | Enzyme Type/Family | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Alcaligenes eutrophus | - | 200 | N/A | N/A | [18] |

| Bacillus subtilis | Monofunctional (AroH) | 41 | 5.7 | 1.4 x 105 | [19] |

| Escherichia coli | Bifunctional (AroQp) | N/A | N/A | N/A | [20] |

| Mycobacterium tuberculosis (Rv1885c) | Secreted (AroQ) | 500 - 670 | N/A | N/A | [21] |

| Thermus thermophilus | Monofunctional (AroH) | 290 | 52.2 | 1.8 x 105 | [22] |

N/A: Data not available in the cited sources.

Experimental Protocols for Enzyme Analysis

The activity of chorismate mutase is typically quantified using spectrophotometric assays. These methods rely on the distinct UV absorbance properties of the substrate (chorismate), the product (prephenate), or a derivative of the product.

Spectrophotometric Assay for Chorismate Mutase Activity

This protocol describes a continuous assay that directly monitors the depletion of chorismate. An alternative endpoint assay involves converting prephenate to phenylpyruvate, which has a strong absorbance at 320 nm.[21][23]

Principle: The conversion of chorismate to prephenate leads to a decrease in absorbance at 274 nm (molar extinction coefficient, ε274 = 2630 M−1 cm−1).[19][24] The initial rate of this absorbance decrease is directly proportional to the enzyme's activity.

Materials:

-

Purified chorismate mutase enzyme

-

Chorismate solution (substrate)

-

Reaction Buffer: 50 mM Potassium Phosphate or Tris buffer, pH 7.5-8.0[16][18][24]

-

UV-transparent cuvettes or 96-well plates[24]

-

Temperature-controlled UV-Vis spectrophotometer or plate reader set to 274 nm and 30 °C[16][24]

Procedure:

-

Reaction Setup: Prepare a reaction mixture in a cuvette containing the reaction buffer and a known concentration of chorismate (e.g., concentrations ranging from 30 µM to 500 µM for Km determination).[16]

-

Equilibration: Incubate the mixture at the assay temperature (e.g., 30 °C) for several minutes to ensure thermal equilibrium.

-

Initiate Reaction: Add a small, known amount of purified chorismate mutase to the cuvette to start the reaction. Mix quickly but gently.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 274 nm over time. Record data for the initial linear phase of the reaction.

-

Calculate Initial Velocity (v0): Determine the rate of change in absorbance (ΔA/min) from the linear portion of the curve. Convert this rate to concentration change per unit time using the Beer-Lambert law (v0 = (ΔA/min) / ε).

-

Kinetic Parameter Determination: Repeat steps 1-5 with varying concentrations of chorismate. Plot the calculated initial velocities (v0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[19] The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]total).

Downstream Fates of this compound

This compound itself is a branch point. It serves as the substrate for two distinct enzymes that lead to the formation of phenylalanine and tyrosine.

-

Prephenate Dehydratase (EC 4.2.1.51): This enzyme catalyzes the decarboxylation and dehydration of prephenate to form phenylpyruvate, the precursor to phenylalanine.[25][26]

-

Prephenate Dehydrogenase (EC 1.3.1.12): This enzyme performs an NAD+-dependent oxidative decarboxylation of prephenate to yield 4-hydroxyphenylpyruvate, the precursor to tyrosine.[17][18]

The activities of these enzymes, along with chorismate mutase, are often tightly regulated by feedback inhibition from the final products—phenylalanine and tyrosine—to maintain a balanced production of these essential amino acids.[18]

The Shikimate Pathway as a Therapeutic Target

The complete absence of the shikimate pathway in mammals makes its enzymes ideal targets for non-toxic antimicrobial agents, antiparasitic drugs, and herbicides.[1][4][5] The most well-known example is the broad-spectrum herbicide glyphosate, which specifically inhibits the sixth enzyme of the pathway, EPSP synthase.[1][2] There is significant research interest in developing inhibitors for other enzymes in the pathway.[3][27] For instance, inhibitors targeting 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase (DAH7PS), the first enzyme of the pathway, have been developed as potential leads for novel antituberculosis drugs.[10] The unique, enzyme-catalyzed pericyclic reaction of chorismate mutase also makes it an attractive and specific target for inhibitor design.

Conclusion

The shikimate pathway is a fundamental biochemical process essential for life in a vast range of organisms. The conversion of chorismate to prephenate by chorismate mutase is a master control point, directing metabolites into the synthesis of phenylalanine and tyrosine through a fascinating and powerful catalytic mechanism. A thorough understanding of this enzyme's structure, function, and kinetics is critical for fields ranging from metabolic engineering to the development of next-generation antimicrobial drugs and herbicides. The detailed quantitative data and experimental frameworks provided in this guide serve as a valuable resource for researchers and professionals dedicated to exploring and exploiting this vital metabolic pathway.

References

- 1. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. Inhibition of Shikimate Kinase and Type II Dehydroquinase for Antibiotic Discovery: Structure-Based Design and Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chorismate mutase - Wikipedia [en.wikipedia.org]

- 7. Structure and function of a complex between chorismate mutase and DAHP synthase: efficiency boost for the junior partner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana [bioone.org]

- 9. [PDF] The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 10. Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. johnmsanderson.com [johnmsanderson.com]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. pnas.org [pnas.org]

- 17. Prephenate dehydrogenase - Wikipedia [en.wikipedia.org]

- 18. Regulation of Chorismate mutase-prephenate dehydratase and prephenate dehydrogenase from alcaligenes eutrophus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Bacillus subtilis chorismate mutase is partially diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Chorismate mutase of Thermus thermophilus is a monofunctional AroH class enzyme inhibited by tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Two Chorismate Mutases from both Mycobacterium tuberculosis and Mycobacterium smegmatis: Biochemical Analysis and Limited Regulation of Promoter Activity by Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 26. Prephenate dehydratase - Wikipedia [en.wikipedia.org]

- 27. portlandpress.com [portlandpress.com]

An In-depth Technical Guide on the Conversion of Chorismic Acid to Prephenic Acid by Chorismate Mutase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chorismate mutase (EC 5.4.99.5) is a pivotal enzyme in the shikimate pathway, catalyzing the Claisen rearrangement of chorismic acid to prephenic acid. This reaction is the committed step in the biosynthesis of the aromatic amino acids tyrosine and phenylalanine in bacteria, fungi, plants, and some protists.[1][2] The absence of the shikimate pathway in mammals makes chorismate mutase an attractive target for the development of novel antimicrobial agents and herbicides.[3] This guide provides a comprehensive overview of the enzyme's mechanism, quantitative kinetic data, detailed experimental protocols, and key regulatory pathways.

The enzymatic reaction proceeds through a chair-like transition state and results in a rate acceleration of approximately 106-fold compared to the uncatalyzed reaction in aqueous solution.[4][5] The active site of chorismate mutase stabilizes this transition state through a network of hydrogen bonds and electrostatic interactions.[2][5] Chorismate mutases are broadly classified into two main families based on their structure: the AroQ family, which are typically dimeric or multimeric and are found in many bacteria and eukaryotes, and the AroH family, which are trimeric and found in organisms like Bacillus subtilis.[2][6]

Quantitative Data on Chorismate Mutase Activity

The catalytic efficiency and substrate affinity of chorismate mutase vary across different organisms and in the presence of inhibitors. The following tables summarize key kinetic parameters for the enzyme from several well-studied species and the inhibition constants for various compounds.

Table 1: Kinetic Parameters of Chorismate Mutase from Various Organisms

| Organism | Enzyme Type | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | Bifunctional (with prephenate dehydratase) | ~3 - 40 | 12 - 42 | ~1 x 106 | [7] |

| Saccharomyces cerevisiae | Monofunctional | 900 (unliganded) | - | - | [7] |

| Bacillus subtilis | Monofunctional (AroH) | - | - | - | [4] |

| Mycobacterium tuberculosis (secreted, *MtCM) | Monofunctional (AroQ) | 500 ± 50 | 60 | - | [1][8] |

| Mycobacterium tuberculosis (intracellular) | Monofunctional (AroQ) | - | - | 1.8 x 103 (alone) | [7] |

| Mycobacterium tuberculosis (intracellular complex with DAHP synthase) | Monofunctional (AroQ) | - | - | 2.4 x 105 | [7] |

Note: Kinetic parameters can vary depending on the experimental conditions such as pH and temperature.

Table 2: Inhibition of Chorismate Mutase

| Organism | Inhibitor | Type of Inhibition | Ki (µM) | Reference |

| Escherichia coli | Tyrosine | Feedback Inhibition | - | [9] |

| Saccharomyces cerevisiae | Tyrosine | Allosteric Inhibition | - | [10] |

| Saccharomyces cerevisiae | Phenylalanine | Allosteric Inhibition | - | [10] |

| Thermus thermophilus | Tyrosine | Competitive | 34 | [11] |

| Various | Transition-State Analogs | Competitive | Varies | [12] |

Note: The effectiveness of feedback inhibition can be influenced by the specific isoform of the enzyme and the presence of other allosteric effectors.

Experimental Protocols

This section provides detailed methodologies for the purification of chorismate mutase, the assay of its enzymatic activity, and a protocol for site-directed mutagenesis to study the function of specific amino acid residues.

Purification of Recombinant Chorismate Mutase

This protocol describes the purification of a His-tagged chorismate mutase expressed in E. coli.

-

Cell Lysis:

-

Resuspend the cell pellet from a 1 L culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 10,500 x g for 20 minutes at 4°C to pellet cell debris.[13]

-

Collect the supernatant containing the crude cell extract.[13]

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA agarose (B213101) column with binding buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Load the crude extract onto the column.

-

Wash the column with the binding buffer containing 20 mM imidazole (B134444) to remove non-specifically bound proteins.

-

Elute the His-tagged chorismate mutase with elution buffer (binding buffer containing 250 mM imidazole).[13]

-

-

Ion-Exchange Chromatography (Optional Polishing Step):

-

Size-Exclusion Chromatography (Final Polishing Step):

-

Concentrate the fractions containing chorismate mutase.

-

Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 20 mM BTP, pH 7.5, 150 mM NaCl).[13]

-

Collect fractions containing the purified protein.

-

-

Purity and Concentration Determination:

-

Assess the purity of the final protein sample by SDS-PAGE.

-

Determine the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.

-

Chorismate Mutase Activity Assay (Spectrophotometric Method)

This continuous spectrophotometric assay monitors the disappearance of chorismate at 274 nm or 310 nm.[7][14]

-

Reaction Mixture Preparation:

-

Assay Procedure:

-

Add the reaction buffer and varying concentrations of chorismic acid substrate (typically ranging from 10 µM to 1500 µM) to a quartz cuvette.[14]

-

Equilibrate the cuvette at the desired temperature (e.g., 30°C or 37°C).[1][14]

-

Initiate the reaction by adding a known concentration of purified chorismate mutase.

-

Immediately monitor the decrease in absorbance at 274 nm (ε = 2630 M-1cm-1) or 310 nm (ε = 370 M-1cm-1) over time using a UV-Vis spectrophotometer.[7][14]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from the equation kcat = Vmax / [E], where [E] is the enzyme concentration.

-

Site-Directed Mutagenesis

This protocol outlines a typical PCR-based method for introducing specific mutations into the gene encoding chorismate mutase.

-

Primer Design:

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid DNA (carrying the chorismate mutase gene), the mutagenic primers, dNTPs, a high-fidelity DNA polymerase (e.g., Pfu or Phusion), and the appropriate buffer.[15]

-

Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[15][16] The extension time should be sufficient to amplify the entire plasmid.

-

-

Digestion of Parental DNA:

-

Transformation:

-

Transform competent E. coli cells with the DpnI-treated PCR product.

-

Plate the transformed cells on an appropriate selective agar (B569324) medium.

-

-

Verification of Mutation:

-

Isolate plasmid DNA from the resulting colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Visualizations

The following diagrams illustrate the core concepts and workflows discussed in this guide.

Enzymatic Reaction

References

- 1. journals.asm.org [journals.asm.org]

- 2. Chorismate mutase - Wikipedia [en.wikipedia.org]

- 3. Aromatic amino acid - Wikipedia [en.wikipedia.org]

- 4. Analysis of chorismate mutase catalysis by QM/MM modelling of enzyme-catalysed and uncatalysed reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pnas.org [pnas.org]

- 6. Chorismate mutase - Department of Chemistry [mn.uio.no]

- 7. Evolving the naturally compromised chorismate mutase from Mycobacterium tuberculosis to top performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Feedback Inhibition of Chorismate Mutase/Prephenate Dehydrogenase (TyrA) of Escherichia coli: Generation and Characterization of Tyrosine-Insensitive Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A tyrosine residue is involved in the allosteric binding of tryptophan to yeast chorismate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transition State Analog Inhibitors of Chorismate Mutase - Charles Robert Johnson - Google 圖書 [books.google.com.hk]

- 13. A novel noncovalent complex of chorismate mutase and DAHP synthase from Mycobacterium tuberculosis: protein purification, crystallization and X-ray diffraction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Site-Directed Mutagenesis [protocols.io]

- 16. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

The Stereochemical intricacies of Natural Prephenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core stereochemical aspects of natural prephenic acid, a crucial intermediate in the biosynthesis of aromatic amino acids. This document provides a comprehensive overview of its structure, biosynthesis, and enzymatic conversions, with a focus on the stereochemical principles that govern these processes. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.

Absolute Configuration and Stereochemistry of this compound

Natural this compound, systematically named (1s,4s)-1-carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid, is a fascinating molecule from a stereochemical perspective. Although it possesses two stereogenic centers at C1 and C4 of the cyclohexadiene ring, it is an achiral and therefore optically inactive molecule.[1][2] This arises from the presence of a plane of symmetry in the molecule.